molecular formula C17H19N3O3 B2601919 Methyl (E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylamino]-4-oxobut-2-enoate CAS No. 2411324-78-0

Methyl (E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylamino]-4-oxobut-2-enoate

Cat. No.: B2601919
CAS No.: 2411324-78-0
M. Wt: 313.357
InChI Key: BEXPCNQHBCUSOZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals. It also contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the pyridine ring . The compound also has an ester functional group, which is often found in fats and oils. The presence of both pyridine and pyrrole rings could imply potential bioactivity.


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The ester group could undergo hydrolysis, transesterification, and reduction reactions. The pyridine and pyrrole rings could potentially undergo electrophilic substitution reactions .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Pyridine derivatives are known to have various biological activities and are part of many drugs .

Properties

IUPAC Name

methyl (E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylamino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-9-14(10-19-16(21)6-7-17(22)23-3)13(2)20(12)15-5-4-8-18-11-15/h4-9,11H,10H2,1-3H3,(H,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXPCNQHBCUSOZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)CNC(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)CNC(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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